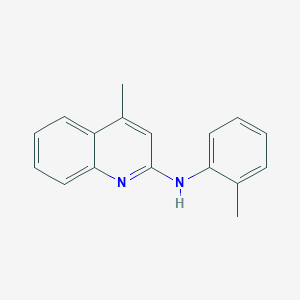![molecular formula C24H20ClN3O B12122974 6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122974.png)
6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[3-(2-clorofenoxi)propil]-7-metil-6H-indolo[2,3-b]quinoxalina es un compuesto orgánico complejo que pertenece a la familia de la indoloquinoxalina. Este compuesto destaca por sus características estructurales únicas, que incluyen un grupo clorofenoxi y un grupo metilo unidos a un núcleo de indoloquinoxalina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-[3-(2-clorofenoxi)propil]-7-metil-6H-indolo[2,3-b]quinoxalina típicamente implica reacciones orgánicas de varios pasos. Un método común comienza con la preparación del núcleo de indoloquinoxalina, que se puede sintetizar mediante la condensación de isatina con o-fenilendiamina en presencia de un catalizador ácido de Brønsted como el ácido acético o el ácido clorhídrico . El intermedio resultante se somete luego a una mayor funcionalización para introducir los grupos clorofenoxipropil y metilo.
Métodos de producción industrial
En un entorno industrial, la síntesis de este compuesto puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. Los catalizadores como las nanopartículas de sulfuro de cadmio dopadas con cobre o las nanopartículas de óxido de cerio(IV) se pueden emplear para mejorar la eficiencia y selectividad de la reacción .
Análisis De Reacciones Químicas
Tipos de reacciones
6-[3-(2-clorofenoxi)propil]-7-metil-6H-indolo[2,3-b]quinoxalina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados de quinoxalina.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que da como resultado la formación de derivados de indoloquinoxalina reducidos.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo clorofenoxi, donde los nucleófilos como las aminas o los tioles reemplazan el átomo de cloro.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Gas hidrógeno con paladio sobre carbono.
Sustitución: Hidruro de sodio en dimetilformamida para sustitución nucleofílica.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados sustituidos de indoloquinoxalina, que pueden exhibir diferentes propiedades químicas y biológicas dependiendo de la naturaleza de los sustituyentes.
Aplicaciones Científicas De Investigación
6-[3-(2-clorofenoxi)propil]-7-metil-6H-indolo[2,3-b]quinoxalina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos dirigidos a vías moleculares específicas.
Mecanismo De Acción
El mecanismo de acción de 6-[3-(2-clorofenoxi)propil]-7-metil-6H-indolo[2,3-b]quinoxalina implica su interacción con dianas moleculares específicas, como enzimas o receptores. Las características estructurales del compuesto le permiten unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, su actividad antiviral puede atribuirse a su capacidad para inhibir la replicación viral al interferir con las enzimas virales.
Comparación Con Compuestos Similares
Compuestos similares
6H-indolo[2,3-b]quinoxalina: El compuesto padre sin los grupos clorofenoxipropil y metilo.
Ácido 2-clorofenoxiacético: Un compuesto más simple que contiene el grupo clorofenoxi.
7-metilindol: Un compuesto que contiene el núcleo de indol con un grupo metilo.
Singularidad
6-[3-(2-clorofenoxi)propil]-7-metil-6H-indolo[2,3-b]quinoxalina es único debido a su combinación de características estructurales, que confieren reactividad química y actividad biológica distintas. La presencia del grupo clorofenoxipropil aumenta su potencial para reacciones de sustitución nucleofílica, mientras que el grupo metilo puede influir en sus propiedades electrónicas y estabilidad.
Propiedades
Fórmula molecular |
C24H20ClN3O |
|---|---|
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
6-[3-(2-chlorophenoxy)propyl]-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H20ClN3O/c1-16-8-6-9-17-22-24(27-20-12-4-3-11-19(20)26-22)28(23(16)17)14-7-15-29-21-13-5-2-10-18(21)25/h2-6,8-13H,7,14-15H2,1H3 |
Clave InChI |
JNNKPRSAJFPIIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=CC=C5Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12122898.png)
![4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122909.png)
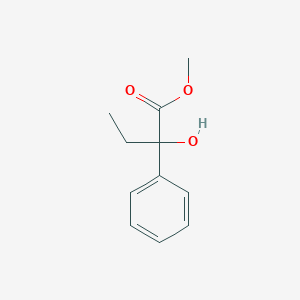
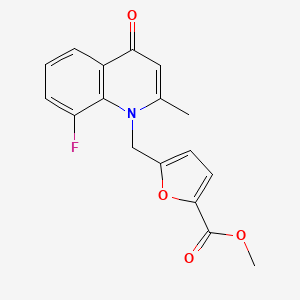
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine](/img/structure/B12122932.png)

![N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122946.png)
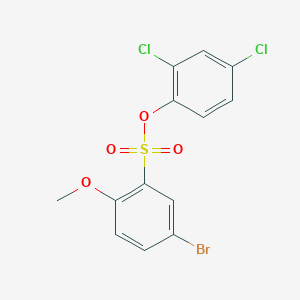

![9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12122963.png)
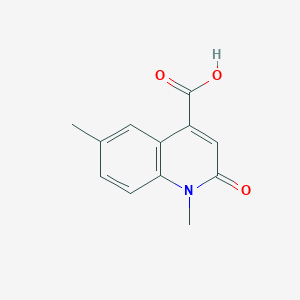
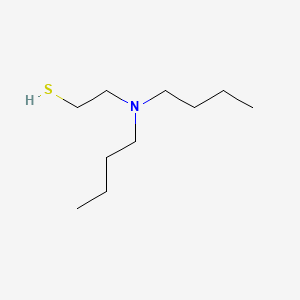
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12122981.png)
